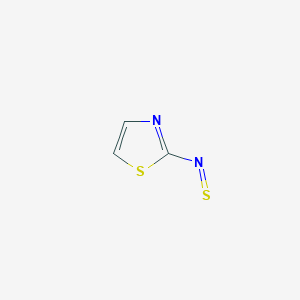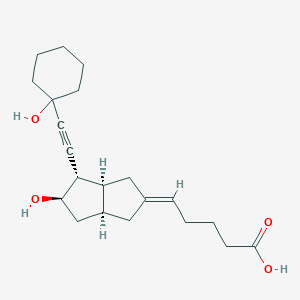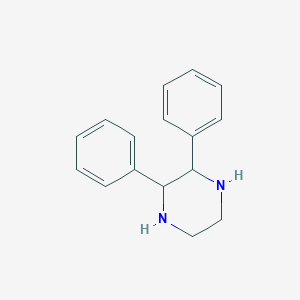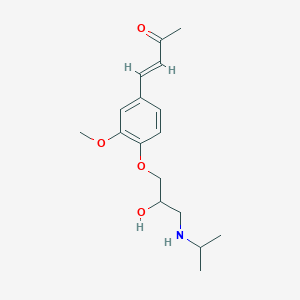
Dehydrozingeronolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrozingeronolol is a natural compound that is found in ginger. It is a member of the gingerol family of compounds and has been shown to have a range of potential health benefits. In
Mécanisme D'action
The exact mechanism of action of dehydrozingeronolol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This can lead to a reduction in inflammation, oxidative stress, and cancer cell growth.
Effets Biochimiques Et Physiologiques
Dehydrozingeronolol has been shown to have a range of biochemical and physiological effects. These include reducing inflammation, protecting against oxidative stress, promoting cardiovascular health, improving digestive function, and enhancing brain function.
Avantages Et Limitations Des Expériences En Laboratoire
Dehydrozingeronolol is a relatively new compound, and as such, there are both advantages and limitations to using it in lab experiments. One advantage is that it has been shown to have a range of potential health benefits, which makes it an attractive compound for researchers to study. However, one limitation is that there is still much to be learned about the compound, including its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on dehydrozingeronolol. Some of these include further studies on its anti-inflammatory, antioxidant, and anti-cancer properties, as well as its potential benefits for cardiovascular health, digestive health, and brain function. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
In conclusion, dehydrozingeronolol is a natural compound that has shown promise in a range of scientific studies. While there is still much to be learned about the compound, its potential health benefits make it an attractive area of research for scientists.
Méthodes De Synthèse
Dehydrozingeronolol can be synthesized from gingerols, which are the main active compounds in ginger. The synthesis involves the oxidation of the hydroxyl group on the carbon chain of the gingerols. This can be achieved through a variety of methods, including chemical and enzymatic oxidation.
Applications De Recherche Scientifique
Dehydrozingeronolol has been the subject of numerous scientific studies in recent years. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have potential benefits for cardiovascular health, digestive health, and brain function.
Propriétés
Numéro CAS |
158102-53-5 |
|---|---|
Nom du produit |
Dehydrozingeronolol |
Formule moléculaire |
C17H25NO4 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(E)-4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxyphenyl]but-3-en-2-one |
InChI |
InChI=1S/C17H25NO4/c1-12(2)18-10-15(20)11-22-16-8-7-14(6-5-13(3)19)9-17(16)21-4/h5-9,12,15,18,20H,10-11H2,1-4H3/b6-5+ |
Clé InChI |
XKTLOGVOVJLGKR-AATRIKPKSA-N |
SMILES isomérique |
CC(C)NCC(COC1=C(C=C(C=C1)/C=C/C(=O)C)OC)O |
SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)C=CC(=O)C)OC)O |
SMILES canonique |
CC(C)NCC(COC1=C(C=C(C=C1)C=CC(=O)C)OC)O |
Synonymes |
4-(4'-(2-hydroxy-3-(isopropylamino)propoxy)-3'-methoxyphenyl)-3-buten-2-one 4-DZPN dehydrozingeronolol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



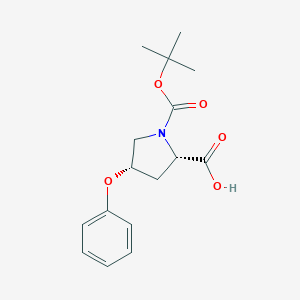
![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)
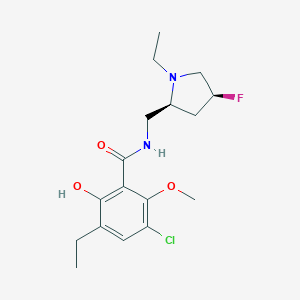
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)
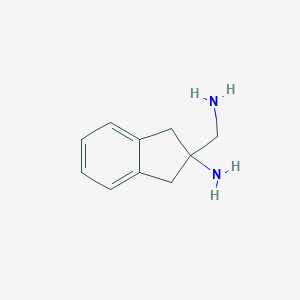
![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)
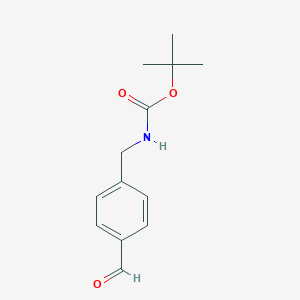
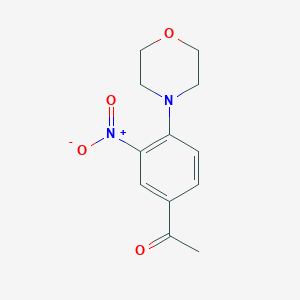
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114164.png)
